4-amino-N-(2,5-dimethoxybenzyl)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide
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Overview
Description
4-AMINO-N-[(2,5-DIMETHOXYPHENYL)METHYL]-3-(PYRIDIN-2-YL)-1,2-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a pyridine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N-[(2,5-DIMETHOXYPHENYL)METHYL]-3-(PYRIDIN-2-YL)-1,2-THIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a nucleophilic substitution reaction, where a dimethoxybenzyl halide reacts with an amine derivative.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the amine derivative with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-N-[(2,5-DIMETHOXYPHENYL)METHYL]-3-(PYRIDIN-2-YL)-1,2-THIAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-AMINO-N-[(2,5-DIMETHOXYPHENYL)METHYL]-3-(PYRIDIN-2-YL)-1,2-THIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-AMINO-N-[(2,5-DIMETHOXYPHENYL)METHYL]-3-(PYRIDIN-2-YL)-1,2-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
4-AMINO-N-[(2,5-DIMETHOXYPHENYL)METHYL]-3-(PYRIDIN-2-YL)-1,2-THIAZOLE-5-CARBOXAMIDE: shares structural similarities with other thiazole and pyridine derivatives, such as:
Uniqueness
Structural Uniqueness: The combination of the thiazole, pyridine, and dimethoxyphenyl groups in a single molecule provides unique chemical properties and potential biological activities.
Functional Uniqueness: The specific arrangement of functional groups allows for unique interactions with biological targets, making it a promising candidate for drug development and other applications.
Properties
Molecular Formula |
C18H18N4O3S |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-amino-N-[(2,5-dimethoxyphenyl)methyl]-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H18N4O3S/c1-24-12-6-7-14(25-2)11(9-12)10-21-18(23)17-15(19)16(22-26-17)13-5-3-4-8-20-13/h3-9H,10,19H2,1-2H3,(H,21,23) |
InChI Key |
OKHDMXBDYMDJRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC(=O)C2=C(C(=NS2)C3=CC=CC=N3)N |
Origin of Product |
United States |
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